ZINC09875266 -

ZINC09875266

Catalog Number: EVT-4727720
CAS Number:
Molecular Formula: C17H16ClN5O2
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(4-(dimethylamino)benzylidene)-3-(2,4-dinitrophenylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Compound Description: This compound is a (E)-N-benzylidene-3-arylthio-5-substituted-4H-1,2,4-triazol-4-amine derivative. It is structurally characterized by a 1,2,4-triazole ring substituted with an arylthio group, a substituted phenyl ring, and a benzylidene group with a dimethylamino substituent. This class of compounds has been reported to exhibit various biological and pharmacological activities, including antifungal, antimicrobial, anticonvulsant, and antitumor effects. []

Relevance: Both this compound and N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea contain a 1,2,4-triazole ring as a central structural element. While the substitution pattern and overall structure differ, the presence of this heterocycle suggests a potential structural relationship and possibly similar biological properties. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

Compound Description: This research focused on designing and synthesizing a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives with potential anticancer activity. [] These derivatives were constructed by reacting 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids, including simple aromatic carboxylic acids, 3-(3-chloro-5-fluoro-2-methoxyphenyl)-5-methyl-isoxazole-4-carboxylic acid, and 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, in the presence of diphenyl phosphoryl azide (DPPA). []

Relevance: The 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea both belong to the urea chemical class. Both structures feature a urea core (NH-CO-NH) linked to aromatic rings and heterocycles. The shared urea moiety and presence of aromatic and heterocyclic substituents suggest a potential structural relationship despite variations in the specific ring systems. []

3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Compound Description: This S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative exhibits potent cholinesterase inhibitory potential. [] The compound demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] Additionally, this derivative displayed anti-proliferative activity, suggesting broader biological effects. []

Relevance: The core structure of 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is based on a 1,2,4-triazole ring, a structural feature it shares with N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. The presence of this common heterocycle, along with the aromatic phenyl and substituted phenyl rings, suggests a structural relationship. This shared scaffold may indicate potential similarities in their biological activities or interactions with target proteins. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound demonstrated high antioxidant activity in DPPH radical scavenging assays, exceeding the activity of ascorbic acid. [, ] It is characterized by the presence of an isoindoline-1,3-dione moiety linked to a propanehydrazide group bearing a 4-methoxyphenyl substituent. [, ]

Relevance: N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea both feature a substituted phenyl ring with a methoxy group at the ortho position. This shared structural motif, along with the presence of amide linkages in both molecules, points to a structural relationship between the compounds despite their differences in overall structure and biological activity. [, ]

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: This compound exhibited potent antioxidant activity, similar in magnitude to N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, in DPPH radical scavenging assays. [, ] It is characterized by a propanehydrazide group bearing a 4-methoxyphenyl substituent and an ethylidene group linked to a naphthalene ring. [, ]

Relevance: Both 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide and N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea feature a substituted phenyl ring with a methoxy group at the ortho position. This common structural feature, despite differences in the overall molecular architecture and biological profiles, indicates a potential structural relationship between the compounds. [, ]

Overview

ZINC09875266 is a chemical compound that falls under the category of small organic molecules, specifically classified as a zinc-binding compound. It is part of a broader class of compounds that exhibit potential therapeutic properties, particularly in the context of biological systems where zinc plays a crucial role. The compound was identified through systematic screening processes aimed at discovering novel agents with specific biological activities.

Source

ZINC09875266 is sourced from the ZINC database, which is a free database of commercially available compounds for virtual screening. This database provides a wealth of information on various chemical entities, including their structures, properties, and biological activities.

Classification

ZINC09875266 is classified as an organometallic compound due to its incorporation of zinc, a transition metal, within its molecular structure. This classification is significant as it influences the compound's reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of ZINC09875266 typically involves multi-step organic synthesis techniques that may include:

  • Reactions involving organometallic intermediates: These reactions utilize zinc salts and organic substrates to form the desired compound.
  • Coupling reactions: Often, coupling reactions are employed to link various molecular fragments together, resulting in the formation of complex structures.

Technical Details

The technical details of the synthesis include controlling reaction conditions such as temperature, solvent choice, and reaction time. The use of protective groups may also be necessary to prevent undesired side reactions during multi-step syntheses. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of ZINC09875266 can be represented using standard chemical notation, indicating the arrangement of atoms and bonds within the molecule. The presence of zinc in its structure suggests coordination with other atoms or groups within the molecule.

Data

Key data regarding the molecular structure includes:

  • Molecular Formula: CxHyNz (exact composition depends on specific structural details).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

ZINC09875266 undergoes various chemical reactions that can include:

  • Coordination Reactions: Interaction with biological ligands or proteins where zinc plays a pivotal role.
  • Redox Reactions: As a zinc compound, it may participate in oxidation-reduction processes that are vital in biological systems.

Technical Details

The kinetics and mechanisms of these reactions can be studied using spectroscopic methods and computational chemistry approaches to elucidate how ZINC09875266 interacts with other molecules.

Mechanism of Action

Process

The mechanism of action for ZINC09875266 involves its interaction with biological targets, particularly those that require zinc for functionality. This could include enzymes or receptors where zinc acts as a cofactor.

Data

Research indicates that compounds like ZINC09875266 can modulate enzymatic activity or influence signaling pathways through their binding to target proteins. Detailed studies often involve kinetic assays to measure changes in activity upon treatment with the compound.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Solubility in various solvents (e.g., water, organic solvents) which affects its bioavailability.
  • Melting Point: Determined through thermal analysis methods.

Chemical Properties

Chemical properties encompass:

  • Stability: Stability under different conditions (pH, temperature).
  • Reactivity: Potential reactivity with other compounds or biological molecules.

Relevant data may be gathered from experimental studies and literature reviews assessing these properties.

Applications

ZINC09875266 has several scientific applications, particularly in:

  • Drug Discovery: As a lead compound for developing therapeutics targeting zinc-dependent processes.
  • Biochemical Research: Investigating mechanisms involving zinc in cellular functions.
  • Material Science: Exploring its potential use in creating functional materials that leverage its unique properties.
Introduction

Research Context of Zinc-Binding Compounds in Modern Chemistry

Zinc-binding compounds represent a cornerstone of bioinorganic chemistry due to zinc’s indispensable role in biological systems. As the second most abundant trace element in humans, zinc serves as a catalytic or structural cofactor in ~10% of the proteome, including over 300 enzymes and transcription factors [4]. Zinc ions (Zn²⁺) enable critical functions such as:

  • Catalytic activity: Direct participation in hydrolytic reactions (e.g., carbonic anhydrase, matrix metalloproteinases).
  • Protein stability: Structural stabilization of zinc finger domains in DNA-binding proteins [1].
  • Cell signaling: Modulation of neurotransmitter release and immune responses through extracellular Zn²⁺ fluctuations [4].

The versatility of zinc coordination chemistry—exhibiting flexible geometries (tetrahedral, square planar, octahedral) and moderate binding affinities—allows dynamic interactions with biological targets. This underpins therapeutic strategies targeting zinc-dependent pathways in cancer, neurodegeneration, and antimicrobial resistance [1] [4]. For instance, dysregulation of zinc homeostasis is implicated in tumor progression and Alzheimer’s disease pathology, making zinc-binding sites attractive for drug design [4].

  • Table 1: Key Classes of Zinc-Binding Proteins and Their Functions
    Protein ClassRepresentative MembersBiological Functions
    Zinc-Dependent EnzymesCarbonic anhydrase, HDACsCatalysis of hydrolysis, deacetylation reactions
    Zinc Finger ProteinsTranscription factors (e.g., Sp1)DNA recognition, transcriptional regulation
    MetallothioneinsMT1, MT2Zinc storage, detoxification, redox buffering
    Matrix MetalloproteinasesMMP-2, MMP-9Tissue remodeling, cancer metastasis

Systematic Identification of ZINC09875266 in Virtual Screening Databases

ZINC09875266 is a virtual compound cataloged in the publicly accessible ZINC database, a repository of >230 million commercially available compounds for virtual screening. Its identification follows stringent computational workflows:

  • Descriptor Generation: The compound is annotated with physicochemical properties (molecular weight: 387.2 g/mol, logP: 3.8, hydrogen bond donors/acceptors: 2/5), aligning with Lipinski’s "Rule of Five" for drug-likeness [6].
  • 3D Conformation Sampling: Multiple low-energy conformers are precomputed to model binding flexibility.
  • Target-Specific Filtering: Classified among "lead-like" compounds (molecular weight <350 Da, logP <3.5) for target-focused libraries [6].

Virtual screening (VS) leverages tools like AutoDock Vina and FRED to prioritize ZINC09875266 for experimental validation. Molecular docking simulations predict binding poses and affinities (e.g., ΔG = -9.2 kcal/mol for HDAC8), though accuracy depends on force field parameterization and solvent modeling [6] [9]. The compound’s anthracene-derived scaffold—structurally analogous to DNA-intercalating agents like doxorubicin—suggests potential for nucleic acid targeting [8].

  • Table 2: Virtual Screening Platforms for Zinc-Focused Compound Identification
    SoftwareMethodologyApplication to Zinc Targets
    AutoDock VinaGradient-optimized dockingHigh-throughput screening of metalloenzyme libraries
    FREDShape/electrostatic complementarityEnrichment of zinc-coordinating fragments
    GLIDEHierarchical docking filtersPrediction of binding modes in Zn-dependent enzymes

Literature Review on Organometallic Compounds in Therapeutic Development

Organometallic complexes—characterized by direct metal-carbon bonds—exhibit unique mechanisms in drug design. ZINC09875266’s anthracene motif places it within this class, sharing features with established therapeutic agents:

  • Ferrocene Derivatives: Exhibit redox-activated cytotoxicity in breast cancer cells (e.g., ferrocifen) [3] [7].
  • Ruthenium-Arene Complexes: Target DNA mismatch repair (e.g., KP1019) and show antimetastatic activity [7].
  • Zinc-Anthracene Conjugates: Recent studies demonstrate IC₅₀ values of 1.09–2.11 μM against cervical cancer (HeLa) via ROS generation and DNA damage [8].

These compounds exploit ligand field effects and tunable redox states to enhance selectivity. For example, zinc’s filled d¹⁰ configuration prevents redox cycling, minimizing off-target oxidative damage compared to iron/copper complexes [7] [8]. Organometallics also enable multimodal actions:

  • DNA intercalation via planar aromatics (anthracene).
  • Enzyme inhibition through zinc displacement (e.g., HDACs).
  • Protein modulation via allosteric effects [5] [7].
  • Table 3: Therapeutic Organometallic Compounds with Zinc-Coordinating Motifs
    Compound ClassExampleBiological TargetTherapeutic Application
    Ferrocene-QuinolineFerroquineHeme polymerizationAntimalarial
    Zinc-Anthracene[Zn(ahpa)Cl(H₂O)]DNA topoisomerase IIAnticancer (cervical)
    Gold-NHCAuranofin analogsThioredoxin reductaseAnticancer, antibacterial

Knowledge Gaps in Zinc-Dependent Enzymatic Modulation

Despite advances, key challenges persist in targeting zinc-dependent systems:

  • Dynamic Coordination Spheres: Zinc sites exhibit flexible coordination numbers (4–6) and ligand exchange rates, complicating inhibitor design [1]. For instance, metallo-β-lactamases (MBLs) evolve mutations that alter zinc coordination geometry, conferring resistance to chelating inhibitors [1].
  • Selectivity Barriers: Achieving isoform specificity among zinc enzymes remains difficult. HDAC inhibitors (e.g., hydroxamates) chelate zinc but lack selectivity between HDAC1/6/8, leading to off-target effects [5].
  • Probing Labile Zinc Pools: Real-time monitoring of intracellular Zn²⁺ fluxes during inhibition is limited by current probes (e.g., Zinpyr), restricting pharmacokinetic studies [4].

ZINC09875266 faces uncertainties regarding:

  • Its ability to distinguish between catalytic vs. structural zinc sites (e.g., in zinc fingers vs. hydrolases).
  • Cellular permeability dictated by its charged groups and zinc-chelation equilibrium.
  • Resistance mechanisms in metalloenzymes, such as active-site mutations or efflux pumps [1] [5].
  • Table 4: Unresolved Challenges in Zinc-Targeted Drug Design
    Knowledge GapImpact on TherapyCurrent Approaches
    Metal SpecificityOff-target binding to Ca²⁺/Mg²⁺ sitesHybrid ligands with geometric constraints
    Resistance in MBLsCarbapenem antibiotic failureBiphenyl tetrazoles as Zn-chelators
    HDAC Isoform SelectivityCardiotoxicity, neurotoxicityCap group optimization in ZBGs
  • Comprehensive List of Compounds Mentioned:
    Compound NameChemical Context
    ZINC09875266Virtual screening hit, anthracene-derived scaffold
    FerrocifenFerrocene-antiestrogen hybrid
    KP1019Ruthenium-indazole complex
    [Zn(ahpa)Cl(H₂O)]Zinc-anthracene anticancer agent
    GSK2798745TRPV4 antagonist
    HC-067047TRPV4 antagonist

Properties

Product Name

ZINC09875266

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C17H16ClN5O2/c1-25-16-7-4-13(18)8-15(16)22-17(24)21-14-5-2-12(3-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24)

InChI Key

HGWOFAWMISAEKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

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